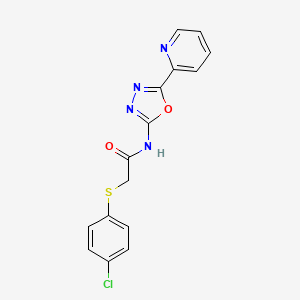![molecular formula C12H17ClF3N B2556840 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride CAS No. 2174002-15-2](/img/structure/B2556840.png)
2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modify the chemical and pharmacokinetic properties of drug molecules . The presence of the phenyl group and the amine group also suggests that this compound could have interesting biological activities .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For instance, the trifluoromethyl group can participate in various reactions such as coupling reactions and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
- Synthesis and Structural Properties : Research on novel substituted compounds, such as those involving chloral and substituted anilines, demonstrates the versatility of synthetic routes in creating compounds with potential applications in material science and as intermediates in organic synthesis. High-resolution spectroscopy and computational calculations offer insights into the conformation and properties of these products, suggesting their potential utility in developing new materials or chemical processes (Issac & Tierney, 1996).
Environmental Science and Technology
- PFAS Removal Using Amine-Functionalized Sorbents : The study of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal from water highlights the importance of functional groups in environmental remediation technologies. This suggests that compounds with similar functionalities could be explored for environmental applications, especially in water treatment and pollution control (Ateia et al., 2019).
Pharmacology and Toxicology
- Cancer Therapy : Compounds such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) have been studied for their potential in cancer therapy, demonstrating the diverse biological activities possible from structurally complex compounds. The study reviews FTY720's antitumor efficacy across several cancer models, suggesting that exploring related compounds could yield new therapeutic agents (Zhang et al., 2013).
Chemical Warfare Agent Degradation
- Degradation Products of Chemical Warfare Agents : Understanding the degradation products of chemical warfare agents provides insights into the stability and reactivity of various chemical compounds. This knowledge is crucial for developing methods to decompose hazardous chemicals safely and for environmental decontamination (Munro et al., 1999).
Safety and Hazards
Mecanismo De Acción
- Berotralstat primarily targets the calcitonin gene-related peptide (CGRP) receptor . CGRP is involved in pain transmission and inflammation. By antagonizing this receptor, berotralstat helps reduce pain and inflammation associated with certain conditions .
- As a result, vasodilation (widening of blood vessels) and neurogenic inflammation are reduced, leading to pain relief .
- The affected pathway is related to CGRP-mediated pain transmission. By inhibiting CGRP signaling, berotralstat disrupts the activation of trigeminal sensory nerves, which play a crucial role in pain perception .
- These properties impact its bioavailability and therapeutic efficacy .
- Cellular effects include decreased vasodilation and neurogenic inflammation, contributing to pain relief .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Berotralstat is orally administered and undergoes absorption in the gastrointestinal tract. It distributes throughout the body, including the central nervous system. Berotralstat undergoes hepatic metabolism. The compound is excreted primarily through urine.
Result of Action
Action Environment
Propiedades
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7,10H,16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHHOJAKZUUXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2174002-15-2 |
Source


|
| Record name | 2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)

![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)


![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)

![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)